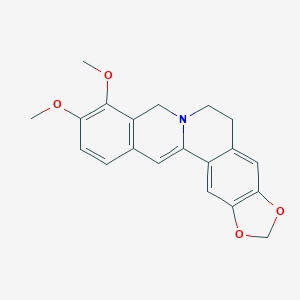

Dihidroberberina

Descripción general

Descripción

La dihidroberberina es una forma bioactiva de la berberina, un alcaloide isoquinolínico que se encuentra en diversas plantas como la hidrastis y el agracejo. Se conoce por su mayor biodisponibilidad y estabilidad en comparación con la berberina, lo que la convierte en un compuesto prometedor para aplicaciones terapéuticas. La this compound ha llamado la atención por sus posibles beneficios en el manejo de trastornos metabólicos, enfermedades cardiovasculares y otras afecciones de salud .

Aplicaciones Científicas De Investigación

La dihidroberberina ha sido estudiada ampliamente por sus posibles aplicaciones terapéuticas en varios campos:

Química:

- Se utiliza como precursor para la síntesis de otros compuestos bioactivos.

- Investigado por su papel en la catálisis y la síntesis orgánica .

Biología:

- Se estudió por sus efectos sobre el metabolismo celular y las vías de señalización.

- Se ha demostrado que modula la microbiota intestinal y mejora la salud intestinal .

Medicina:

- Demostrado potencial en el manejo de la diabetes, la obesidad y las enfermedades cardiovasculares.

- Se encontró que mejora la sensibilidad a la insulina, reduce los niveles de glucosa en sangre y disminuye los niveles de colesterol y triglicéridos .

Industria:

- Utilizado en el desarrollo de suplementos dietéticos y productos farmacéuticos.

- Explorado por su potencial para mejorar la biodisponibilidad de otros agentes terapéuticos .

Mecanismo De Acción

La dihidroberberina ejerce sus efectos principalmente a través de la activación de la proteína quinasa activada por monofosfato de adenosina (AMPK). Esta activación conduce a una mayor captación de glucosa en las células musculares y hepáticas, una mejor sensibilidad a la insulina y un metabolismo lipídico mejorado. Además, la this compound inhibe el complejo respiratorio mitocondrial I, lo que contribuye a sus efectos metabólicos .

Objetivos moleculares y vías:

Vía AMPK: La activación de la AMPK estimula la captación de glucosa y la oxidación de ácidos grasos.

Complejo respiratorio mitocondrial I: La inhibición de este complejo reduce la respiración celular y aumenta la eficiencia metabólica.

Análisis Bioquímico

Biochemical Properties

DHB interacts with several enzymes, proteins, and other biomolecules. It has been shown to activate AMP-activated protein kinase (AMPK), a key enzyme that regulates energy balance in cells . This interaction plays a significant role in DHB’s biochemical reactions .

Cellular Effects

DHB exerts various effects on different types of cells and cellular processes. It has been shown to lower blood sugar and increase insulin sensitivity, improve lipid profiles, reduce fat storage, and exhibit anti-inflammatory and antioxidant activity . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

DHB exerts its effects at the molecular level through several mechanisms. It activates AMPK, which in turn regulates energy balance within cells . This activation can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of DHB change over time in laboratory settings. For instance, DHB has been shown to produce significantly higher plasma concentrations of berberine than standard berberine . This suggests that DHB may have a higher stability and less degradation over time compared to berberine .

Dosage Effects in Animal Models

In animal models, the effects of DHB vary with different dosages. For example, in mice fed a high-fat diet, treatment with DHB (100 mg/kg/day) markedly reduced adiposity and improved glucose tolerance

Metabolic Pathways

DHB is involved in several metabolic pathways. It has been shown to regulate glycometabolism and lipid metabolism . This regulation could involve interactions with various enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels .

Transport and Distribution

DHB is transported and distributed within cells and tissues. It has been demonstrated that berberine, from which DHB is derived, is rapidly distributed through tissues in the liver, kidneys, muscle, lungs, brain, heart, pancreas, and fat . The exact transporters or binding proteins that DHB interacts with, as well as any effects on its localization or accumulation, require further study.

Subcellular Localization

Berberine, the parent compound of DHB, has been shown to have a major subcellular localization in the mitochondria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dihidroberberina se puede sintetizar mediante la reducción de la berberina. Un método común implica el uso de hidruros metálicos en condiciones alcalinas. Este proceso es relativamente sencillo y produce resultados moderados a buenos. el uso de hidruros metálicos puede ser peligroso, y pueden formarse impurezas de sobre reducción durante la reacción .

Métodos de producción industrial: En entornos industriales, la this compound se produce mediante hidrogenación de transferencia catalítica. Este método implica el uso de un catalizador, un donante de hidrógeno y un solvente adecuado para facilitar la reacción. El proceso es eficiente y escalable, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: La dihidroberberina experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades terapéuticas .

Reactivos y condiciones comunes:

Oxidación: La this compound se puede oxidar de nuevo a berberina utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: La reducción de la berberina a this compound suele implicar hidruros metálicos como el borohidruro de sodio o el hidruro de aluminio y litio.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen berberina, varios derivados sustituidos de this compound y otros alcaloides modificados .

Comparación Con Compuestos Similares

La dihidroberberina se compara a menudo con la berberina debido a sus similitudes estructurales y sus propiedades terapéuticas compartidas. la this compound ofrece varias ventajas sobre la berberina:

Mayor biodisponibilidad:

- La this compound se absorbe más fácilmente en los intestinos y se convierte de nuevo en berberina, lo que da como resultado concentraciones plasmáticas más altas y una mejor eficacia .

Reducción de los efectos secundarios:

- Se requieren dosis más bajas de this compound para lograr los mismos efectos terapéuticos que las dosis más altas de berberina, lo que reduce el riesgo de molestias gastrointestinales y otros efectos secundarios .

Compuestos similares:

Berberina: El compuesto principal con menor biodisponibilidad.

Oxiberberina: Una forma oxidada con propiedades farmacológicas distintas.

Fitosoma de berberina: Una formulación diseñada para mejorar la absorción de la berberina

Las propiedades únicas de la this compound la convierten en un compuesto valioso para diversas aplicaciones científicas y terapéuticas, ya que ofrece una mayor biodisponibilidad y eficacia en comparación con su compuesto principal, la berberina.

Propiedades

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAGOOYMTPGPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197476 | |

| Record name | Dihydroberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lambertine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

483-15-8, 120834-89-1 | |

| Record name | Dihydroberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroberberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 483-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 483-15-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lambertine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 164 °C | |

| Record name | Lambertine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

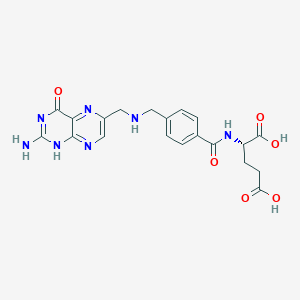

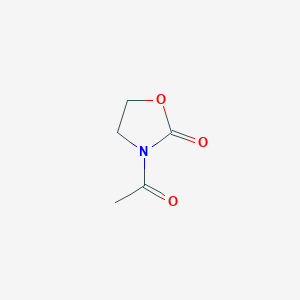

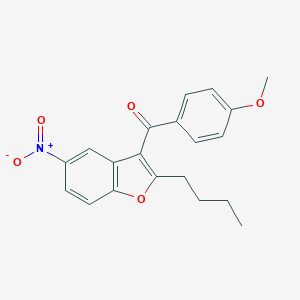

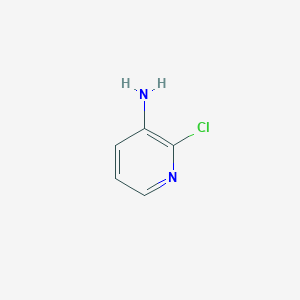

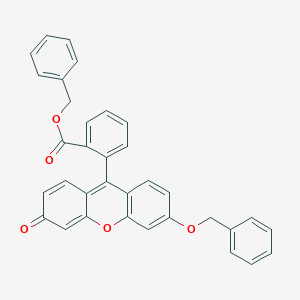

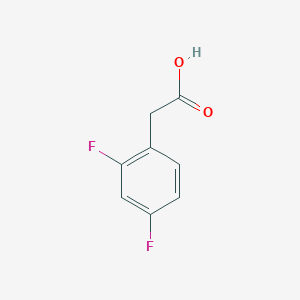

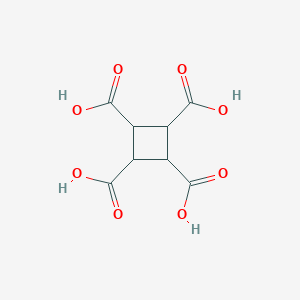

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)